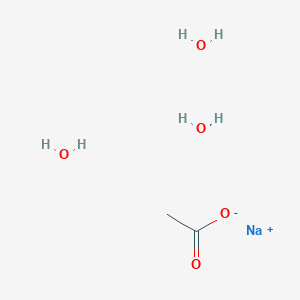

sodium;acetate;trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium acetate trihydrate (NaC2H3O2·3H2O) is a widely used chemical compound in various industrial and laboratory applications. It appears as a white crystalline solid with a mildly tart odor, indicating its acetate nature. The compound has a molar mass of 136.08 g/mol and a density of 1.45 g/cm³. It is highly soluble in water, with solubility increasing with temperature. Sodium acetate trihydrate is known for its buffering capacity, which is vital in biochemical and industrial processes where maintaining a consistent pH is crucial .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium acetate trihydrate is typically prepared by reacting acetic acid with sodium hydroxide in an aqueous solution. The reaction is as follows:

CH3COOH+NaOH→CH3COONa+H2O

The solution is then cooled to allow the formation of sodium acetate trihydrate crystals .

Industrial Production Methods: Industrially, sodium acetate trihydrate is produced by diluting glacial acetic acid with water, adding liquid alkali, and heating to remove water. The solution is then introduced into a cooling tank for crystallization. The crystals are separated and dewatered using a high-concentration centrifuge .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium acetate trihydrate undergoes various chemical reactions, including:

Buffering Reactions: It acts as a buffer, stabilizing pH levels in solutions.

Dehydration: Upon heating, it undergoes dehydration to form anhydrous sodium acetate.

Reaction with Acids: It reacts with acids to form acetic acid and the corresponding salt.

Common Reagents and Conditions:

Acids: Reacts with acids like hydrochloric acid to form acetic acid.

Heat: Dehydrates to form anhydrous sodium acetate at around 58°C.

Major Products:

Acetic Acid: Formed when reacting with strong acids.

Anhydrous Sodium Acetate: Formed upon dehydration.

Applications De Recherche Scientifique

Sodium acetate trihydrate is used in various scientific research applications, including:

Mécanisme D'action

Sodium Acetate vs. Sodium Acetate Trihydrate:

Chemical Formula: Sodium acetate (CH3COONa) vs. Sodium acetate trihydrate (CH3COONa·3H2O).

Physical State: Sodium acetate is a white hygroscopic powder, while sodium acetate trihydrate appears as colorless crystals.

Reactivity: Sodium acetate is more reactive due to the absence of water molecules, making it suitable for reactions needing anhydrous conditions.

Comparaison Avec Des Composés Similaires

- Sodium Formate (CHNaO2)

- Sodium Propionate (C3H5NaO2)

- Calcium Acetate (C4H6CaO4)

Sodium acetate trihydrate’s unique properties, such as its buffering capacity and thermal behavior, make it a versatile and essential compound in various fields.

Propriétés

IUPAC Name |

sodium;acetate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRVGWHSXIMRAB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B7826967.png)

![2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine hydrochloride](/img/structure/B7826977.png)

![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)

![(E)-[(4-Methylphenyl)[(E)-[(4-methylphenyl)methylidene]amino]methyl][(4-methylphenyl)methylidene]amine](/img/structure/B7827059.png)